3-(2-bromophenyl)oxetane
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Overview
Description
3-(2-bromophenyl)oxetane is an organic compound with the molecular formula C9H9BrO. It features a four-membered oxetane ring substituted with a 2-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane rings .
Industrial Production Methods: Industrial production methods for 3-(2-bromophenyl)oxetane are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalytic systems could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(2-bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the oxetane ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the oxetane ring to form different products.
Major Products:
Substitution Products: Various substituted phenyl oxetanes.
Oxidation Products: Oxetane ring-opened products.
Reduction Products: Reduced oxetane derivatives.
Scientific Research Applications
3-(2-bromophenyl)oxetane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)oxetane involves its interaction with molecular targets through its oxetane ring and bromophenyl group. The oxetane ring can act as a hydrogen bond acceptor, while the bromophenyl group can participate in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes and receptors, making the compound a valuable tool in drug discovery .
Comparison with Similar Compounds
Oxetane: A simpler analog without the bromophenyl group.
3-(2-chlorophenyl)oxetane: Similar structure with a chlorine atom instead of bromine.
3-(2-fluorophenyl)oxetane: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 3-(2-bromophenyl)oxetane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can lead to different binding affinities and selectivities compared to its chloro and fluoro analogs .
Properties
CAS No. |
1425412-25-4 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
3-(2-bromophenyl)oxetane |
InChI |
InChI=1S/C9H9BrO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 |
InChI Key |
YGAGELLVGDOZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2Br |
Purity |
95 |
Origin of Product |
United States |
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